molecular formula C21H15N3O4S B3397501 (Z)-4-(2-(2-(benzo[d][1,3]dioxol-5-ylamino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate CAS No. 1021219-37-3

(Z)-4-(2-(2-(benzo[d][1,3]dioxol-5-ylamino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate

Cat. No.: B3397501
CAS No.: 1021219-37-3
M. Wt: 405.4 g/mol
InChI Key: PRKYHCXXVZHVGO-GDNBJRDFSA-N
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Description

This compound is a thiazole derivative featuring a benzo[d][1,3]dioxol (benzodioxole) substituent and a cyanovinyl group in its Z-configuration. The thiazole core is substituted at the 2-position with a benzodioxol-5-ylamino-cyanovinyl moiety and at the 4-position with a phenyl acetate group.

Properties

IUPAC Name

[4-[2-[(Z)-2-(1,3-benzodioxol-5-ylamino)-1-cyanoethenyl]-1,3-thiazol-4-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c1-13(25)28-17-5-2-14(3-6-17)18-11-29-21(24-18)15(9-22)10-23-16-4-7-19-20(8-16)27-12-26-19/h2-8,10-11,23H,12H2,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKYHCXXVZHVGO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC4=C(C=C3)OCO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(2-(2-(benzo[d][1,3]dioxol-5-ylamino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a benzo[d][1,3]dioxole moiety and a thiazole unit, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H16N4O3\text{C}_{20}\text{H}_{16}\text{N}_{4}\text{O}_{3}

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, impacting pathways involved in disease processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis and inhibit proliferation. A study demonstrated a dose-dependent reduction in cell viability in breast cancer cell lines when treated with derivatives of this compound .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, including:

  • Gram-positive and Gram-negative Bacteria : The compound showed promising results against Staphylococcus aureus and Escherichia coli in laboratory tests, suggesting potential use as an antimicrobial agent .

Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal assessed the anticancer efficacy of this compound in human cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

These results indicate a significant reduction in cell viability at higher concentrations, suggesting strong anticancer potential.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Benzodioxole Moieties

Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide):

  • Shares the benzodioxole and thiazole scaffold but replaces the cyanovinyl group with a cyclopropane-carboxamide linker.
  • Synthesized via coupling reactions involving benzodioxol-5-yl-cyclopropanecarboxylic acid and a thiazol-2-amine precursor .
  • Key Difference: The absence of the cyanovinyl group likely alters electronic properties and binding interactions compared to the target compound.

Compounds 4 and 5 (from ):

  • Feature thiazole cores substituted with fluorophenyl and triazolyl-pyrazoline groups.
  • Exhibit near-planar conformations except for a perpendicular fluorophenyl group, suggesting steric and electronic differences compared to the target compound’s benzodioxole-cyanovinyl system .

Functional Group Analysis

  • Cyanovinyl vs. This could influence binding to biological targets like enzymes or receptors.
  • Benzodioxole vs. Fluorophenyl : Benzodioxole’s oxygen-rich structure may improve solubility compared to fluorophenyl groups in Compounds 4 and 5, which are more lipophilic .

Table 1: Predicted Properties Based on Structural Analogues

Property Target Compound Compound 74 Compounds 4/5
Molecular Weight ~450–470 g/mol 527.58 g/mol ~500–520 g/mol
Solubility Moderate (benzodioxole) Low (cyclopropane) Low (fluorophenyl)
Electron Density High (cyanovinyl) Moderate (carboxamide) Variable (triazolyl)
Planarity Partially planar Planar (thiazole core) Near-planar (except fluorophenyl)

Table 2: Potential Bioactivity Inference

Activity Target Compound Compound 74 Fluorophenyl Analogs
Kinase Inhibition Likely (thiazole-cyanovinyl) Not reported Not reported
Antimicrobial Activity Possible (benzodioxole) Possible (thiazole) Unlikely (fluorophenyl)
Cytotoxicity Uncertain Moderate (cyclopropane) Low

Q & A

Q. Q1. What are the optimal synthetic routes for producing (Z)-4-(2-(2-(benzo[d][1,3]dioxol-5-ylamino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate with high purity?

Methodology :

  • Step 1 : Condensation of 4-(benzo[d][1,3]dioxol-5-ylamino)thiazole derivatives with cyanoacetyl precursors under reflux in ethanol with glacial acetic acid as a catalyst (yield optimization requires precise stoichiometric ratios and temperature control at 80–90°C) .
  • Step 2 : Purification via column chromatography using silica gel and a gradient solvent system (e.g., hexane/ethyl acetate) to isolate the (Z)-isomer, confirmed by NMR and HRMS .
  • Key challenge : Avoiding isomerization during purification. Stabilize the (Z)-configuration by maintaining inert atmospheres (N₂/Ar) and low-light conditions .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodology :

  • NMR analysis : Compare ¹H and ¹³C NMR shifts with computational predictions (DFT calculations) to confirm the thiazole ring, cyanovinyl group, and benzo[d][1,3]dioxole moiety. For example, the thiazole proton typically resonates at δ 7.2–7.8 ppm .
  • Mass spectrometry : Use HRMS (ESI+) to verify the molecular ion peak [M+H]⁺. Expected m/z: ~464.1 (exact mass dependent on isotopic composition) .
  • X-ray crystallography : Resolve ambiguity in stereochemistry by growing single crystals in DMSO/water mixtures (if feasible) .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodology :

  • Standardized assays : Replicate cytotoxicity or enzyme inhibition studies using identical cell lines (e.g., HeLa or MCF-7) and assay conditions (e.g., 48-hour incubation, 10 µM concentration). Discrepancies may arise from impurities or isomer ratios .
  • Control experiments : Compare activity of the (Z)-isomer with its (E)-counterpart synthesized via photoirradiation. A >10-fold difference in IC₅₀ values (e.g., 2.5 µM vs. 25 µM) confirms stereospecific activity .
  • Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-laboratory variability .

Q. Q4. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodology :

  • ADMET prediction : Use tools like SwissADME or ADMETlab to predict logP (target <5), aqueous solubility (>50 µM), and CYP450 inhibition. For this compound, the benzo[d][1,3]dioxole group may improve metabolic stability but reduce solubility .
  • Molecular docking : Map binding interactions with target proteins (e.g., COX-2 or EGFR). The cyanovinyl group’s electron-withdrawing effect may enhance hydrogen bonding with catalytic lysine residues .
  • SAR analysis : Systematically modify substituents (e.g., replacing acetate with carbamate) and correlate changes with activity using multivariate regression .

Experimental Design & Reproducibility

Q. Q5. What statistical frameworks ensure reproducibility in dose-response studies for this compound?

Methodology :

  • Randomized block design : Assign treatments to cell culture plates using stratified randomization to control for edge effects and plate variability .
  • Power analysis : Calculate sample size (n ≥ 3 replicates) to detect a 20% effect size with 95% confidence (α = 0.05). Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
  • Blinded analysis : Mask sample identities during data collection to minimize observer bias .

Q. Q6. How can researchers mitigate degradation of the cyanovinyl group during long-term stability studies?

Methodology :

  • Storage conditions : Store lyophilized samples at -80°C under argon. Avoid aqueous buffers (pH >7) to prevent hydrolysis .
  • Stability-indicating HPLC : Monitor degradation products using a C18 column (acetonitrile/water + 0.1% TFA). A retention time shift >0.5 min indicates structural breakdown .
  • Accelerated testing : Expose samples to 40°C/75% RH for 4 weeks; <5% degradation is acceptable for preclinical candidates .

Mechanistic & Translational Research

Q. Q7. What in vitro models best elucidate the compound’s mechanism of action?

Methodology :

  • Immortalized vs. primary cells : Compare activity in cancer cell lines (e.g., HT-29 for colorectal cancer) and primary human fibroblasts to assess selectivity .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis markers like caspase-3/7 activation) .
  • Chemical proteomics : Employ affinity chromatography with immobilized compound analogs to pull down target proteins .

Q. Q8. How can researchers address conflicting data on the compound’s environmental impact?

Methodology :

  • Fate analysis : Use LC-MS/MS to quantify biodegradation products in simulated wastewater (OECD 301D protocol). The acetate group may hydrolyze rapidly (t₁/₂ <24h), but cyanovinyl derivatives could persist .
  • Ecotoxicology assays : Test on Daphnia magna (48-hour LC₅₀) and algal growth inhibition. A LC₅₀ >10 mg/L suggests low acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-(2-(2-(benzo[d][1,3]dioxol-5-ylamino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate
Reactant of Route 2
Reactant of Route 2
(Z)-4-(2-(2-(benzo[d][1,3]dioxol-5-ylamino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.